N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034578-62-4
VCID: VC5160147
InChI: InChI=1S/C18H16N2O3S2/c21-25(22,15-5-6-16-13(11-15)7-9-23-16)20-12-14-3-1-8-19-18(14)17-4-2-10-24-17/h1-6,8,10-11,20H,7,9,12H2
SMILES: C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Molecular Formula: C18H16N2O3S2
Molecular Weight: 372.46

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

CAS No.: 2034578-62-4

Cat. No.: VC5160147

Molecular Formula: C18H16N2O3S2

Molecular Weight: 372.46

* For research use only. Not for human or veterinary use.

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide - 2034578-62-4

Specification

CAS No. 2034578-62-4
Molecular Formula C18H16N2O3S2
Molecular Weight 372.46
IUPAC Name N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Standard InChI InChI=1S/C18H16N2O3S2/c21-25(22,15-5-6-16-13(11-15)7-9-23-16)20-12-14-3-1-8-19-18(14)17-4-2-10-24-17/h1-6,8,10-11,20H,7,9,12H2
Standard InChI Key OSBMFFJIRRHIOO-UHFFFAOYSA-N
SMILES C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 2,3-dihydrobenzofuran scaffold substituted at the 5-position with a sulfonamide group (-SO₂NH₂). This sulfonamide moiety is further functionalized with a pyridin-3-ylmethyl group, which itself bears a thiophen-2-yl substituent at the pyridine’s 2-position. The molecular formula is C₁₈H₁₇N₃O₃S₂, with a calculated molecular weight of 411.48 g/mol (derived from analogous structures in ).

Key Structural Components:

  • 2,3-Dihydrobenzofuran Core: A bicyclic system comprising a benzene ring fused to a partially saturated furan ring, conferring rigidity and influencing electronic properties .

  • Sulfonamide Group: A classic pharmacophore known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

  • Pyridine-Thiophene Hybrid Side Chain: Introduces heteroaromaticity and potential π-π stacking interactions, common in ligands targeting central nervous system receptors .

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous routes for dihydrobenzofuran sulfonamides suggest a multi-step process:

  • Sulfonation of Dihydrobenzofuran: Chlorosulfonation at the 5-position followed by amination to yield the sulfonamide intermediate .

  • Side-Chain Incorporation: Coupling the sulfonamide with a pre-functionalized pyridine-thiophene moiety via reductive amination or nucleophilic substitution .

A comparative analysis of similar compounds (e.g., N-((6-(thiophen-2-yl)-[1, triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, ) highlights the use of palladium-catalyzed cross-coupling for introducing thiophene groups.

Physicochemical Properties

Predicted Properties

Based on structural analogs ( ):

PropertyValue
Molecular Weight411.48 g/mol
LogP (Partition Coefficient)~3.2 (indicating moderate lipophilicity)
SolubilityPoor aqueous solubility (<1 mg/mL)
Melting PointEstimated 180–200°C

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include S=O stretches (~1350 cm⁻¹), N-H bends (~1550 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .

  • NMR: The dihydrobenzofuran protons (δ 3.0–4.0 ppm, AB system) and thiophene aromatic protons (δ 7.0–7.5 ppm) would dominate the spectrum .

Applications and Future Directions

Therapeutic Prospects

  • Hypertension Management: As a potential carbonic anhydrase inhibitor .

  • Neuropathic Pain: Via modulation of ion channels or glutamate receptors .

Research Gaps

  • Synthetic Optimization: Improved yield and purity protocols.

  • Target Identification: High-throughput screening against kinase or receptor panels.

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